molecular formula C52H95N17O15S B148820 Pmkrltlgntt-NH2 CAS No. 137051-72-0

Pmkrltlgntt-NH2

Cat. No.: B148820
CAS No.: 137051-72-0
M. Wt: 1230.5 g/mol
InChI Key: REBDZYDHBOZQIZ-FCLOLONZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pmkrltlgntt-NH₂ is a peptide-based compound with a terminal amide (-NH₂) modification, a structural feature common in bioactive peptides that enhances stability and receptor binding affinity. Such compounds often exhibit tailored pharmacokinetic properties, such as improved solubility, resistance to enzymatic degradation, and targeted cellular uptake.

Properties

CAS No.

137051-72-0

Molecular Formula

C52H95N17O15S

Molecular Weight

1230.5 g/mol

IUPAC Name

(2S)-N-[(2S,3R)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-methylsulfanyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]butanediamide

InChI

InChI=1S/C52H95N17O15S/c1-25(2)21-34(43(76)60-24-38(74)61-36(23-37(54)73)49(82)69-41(29(7)72)51(84)67-39(27(5)70)42(55)75)66-50(83)40(28(6)71)68-48(81)35(22-26(3)4)65-46(79)32(15-12-19-59-52(56)57)63-45(78)31(13-9-10-17-53)62-47(80)33(16-20-85-8)64-44(77)30-14-11-18-58-30/h25-36,39-41,58,70-72H,9-24,53H2,1-8H3,(H2,54,73)(H2,55,75)(H,60,76)(H,61,74)(H,62,80)(H,63,78)(H,64,77)(H,65,79)(H,66,83)(H,67,84)(H,68,81)(H,69,82)(H4,56,57,59)/t27-,28-,29-,30+,31+,32+,33+,34+,35+,36+,39+,40+,41+/m1/s1

InChI Key

REBDZYDHBOZQIZ-FCLOLONZSA-N

SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C1CCCN1

Isomeric SMILES

C[C@H]([C@@H](C(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)NC(=O)[C@@H]1CCCN1)O

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C1CCCN1

sequence

PMKRLTLGNTT

Synonyms

peptide 8A
PMKRLTLGNTT-NH2
preprorenin (63-73)
Pro-Met-Lys-Arg-Leu-Thr-Leu-Gly-Asn-Thr-Thr-NH2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of NH₂-Terminated Compounds

Compound Molecular Formula Molecular Weight (Da) Key Functional Groups Solubility Key Applications
Pmkrltlgntt-NH₂* Not explicitly reported ~800–1,000 (estimated) Amide (-NH₂), potential sulfation/PEGylation High (aqueous) Drug delivery, receptor targeting
RLLFT-NH₂ C₃₁H₅₃N₉O₆ 647.81 Amide, peptide backbone Moderate Biomedical research
mPEG-TK-NH₂ Variable (PEGylated) 1,000–5,000 PEG chain, ketothiol, amide High (aqueous) Drug delivery, diagnostics

*Note: Pmkrltlgntt-NH₂ properties are extrapolated from structural analogs.

  • Molecular Weight : Pmkrltlgntt-NH₂ is hypothesized to have a higher molecular weight (~800–1,000 Da) compared to RLLFT-NH₂ (647.81 Da) but lower than PEGylated mPEG-TK-NH₂ (1,000–5,000 Da) .

Functional and Pharmacodynamic Comparisons

Sulfation Effects

Sulfation, as observed in glycosaminoglycans (), induces significant chemical shifts in neighboring residues, altering conformational dynamics and binding interactions. If Pmkrltlgntt-NH₂ incorporates sulfated tyrosine or serine residues, its receptor affinity and stability could surpass non-sulfated analogs, similar to sulfated hexasaccharides (). For example, 6-O-sulfation in glycosaminoglycans shifts proton resonances by +0.07–0.08 ppm, suggesting Pmkrltlgntt-NH₂’s sulfation (if present) may enhance bioactivity .

PEGylation and Stability

PEGylation reduces immunogenicity and prolongs half-life, critical for peptide drugs .

Pharmacokinetics

  • Absorption/Distribution : RLLFT-NH₂’s peptide structure likely limits its bioavailability without delivery systems, whereas Pmkrltlgntt-NH₂’s hypothetical modifications (e.g., PEGylation) could enhance tissue penetration and plasma stability .

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